1,2,3,4-Tetrabromo-5-methylbenzene
Description
1,2,3,4-Tetrabromo-5-methylbenzene is a halogenated aromatic compound characterized by four bromine atoms and a methyl group substituted on a benzene ring. Brominated aromatic compounds are widely used as flame retardants, intermediates in organic synthesis, and in environmental analysis .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMURHNGRUXDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296082 | |
| Record name | 1,2,3,4-Tetrabromo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-20-9 | |
| Record name | 1,2,3,4-Tetrabromo-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrabromo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of Methylbenzene Derivatives
The compound can be synthesized via sequential bromination of toluene or its derivatives. Bromine (Br₂) or brominating agents (e.g., HBr/H₂O₂) are employed in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). For example, bromination of 3-methylanisole (to direct substituents) followed by demethylation and further bromination has been proposed as a pathway. However, achieving tetra-substitution requires excess bromine and elevated temperatures (150–200°C).
Reaction conditions :
Stepwise Bromination
To mitigate over-bromination, a stepwise approach is often adopted:
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Di-bromination : Initial bromination of toluene at positions 2 and 4 using Br₂/FeBr₃.
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Tri-bromination : Further bromination at position 5 with N-bromosuccinimide (NBS).
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Final bromination : Introduction of the fourth bromine at position 1 using HBr/DMSO.
This method reduces steric clashes and improves regioselectivity, though it requires intermediate purification steps.
Diazotization and Deamination of Aminated Precursors
Aminated precursors offer an alternative route, particularly for achieving precise substitution patterns. For example, 2,3,5,6-tetrabromo-4-methylaniline can undergo diazotization followed by deamination to yield the target compound.
Synthetic Procedure
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Diazotization : Treatment of 2,3,5,6-tetrabromo-4-methylaniline with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0–5°C forms the diazonium salt.
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Deamination : Thermal decomposition of the diazonium salt in situ releases nitrogen gas, replacing the amino group with a hydrogen atom.
Reaction conditions :
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Reagents : NaNO₂ (2.2 equiv), H₂SO₄ (concentrated)
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Temperature : 0°C (diazotization), 25°C (deamination)
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Yield : Up to 98% (reported for analogous tetrabromobenzene synthesis).
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the primary preparation methods:
| Method | Catalysts/Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic bromination | Br₂, FeBr₃ | 80–100 | 70–89 | Scalable, fewer steps | Poor regioselectivity |
| Diazotization | NaNO₂, H₂SO₄ | 0–25 | 85–98 | High purity, precise substitution | Requires aminated precursor |
| Multi-step synthesis | Hydrazine, alkylation | 100–150 | 50–65 | Flexible functionalization | Low yield, complex purification |
Reaction Mechanisms and Kinetic Considerations
The bromination mechanism proceeds via electrophilic attack, where FeBr₃ polarizes Br₂ to generate Br⁺. The methyl group’s electron-donating effect activates the ring at specific positions, but subsequent brominations are hindered by steric and electronic deactivation. Kinetic studies of analogous systems reveal pseudo-first-order dependence on bromine concentration, with activation energies of ~60 kJ/mol.
Challenges and Optimization
Steric Hindrance
The proximity of bromine atoms at positions 1–4 creates significant steric hindrance, often leading to incomplete bromination or side products. Microwave-assisted synthesis and high-pressure reactors have been explored to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrabromo-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely dehalogenated products.
Oxidation Reactions: Oxidation can lead to the formation of brominated benzoic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium (Pd) on carbon are commonly used.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction: Products range from partially brominated to completely dehalogenated benzene derivatives.
Oxidation: Products include brominated benzoic acids and other oxidized aromatic compounds.
Scientific Research Applications
Scientific Research Applications
-
Flame Retardants
- 1,2,3,4-Tetrabromo-5-methylbenzene is primarily utilized as a flame retardant in polymers and textiles due to its high bromine content, which enhances fire resistance. Its effectiveness in reducing flammability makes it suitable for applications in construction materials and consumer products.
-
Biological Research
- Recent studies have indicated potential biological activities of this compound. It has been investigated for its anti-cancer properties, particularly against breast cancer cell lines. The compound has shown to inhibit cell viability and induce apoptosis through mechanisms involving the inhibition of protein kinase CK2 .
- Environmental Studies
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Flame Retardants | Used in polymers and textiles to enhance fire safety | Effective in reducing flammability |
| Biological Research | Investigated for anti-cancer properties | Induces apoptosis in breast cancer cells |
| Environmental Impact | Studied for bioaccumulation in aquatic organisms | Potential risks to aquatic life due to persistence |
Case Study 1: Anti-Cancer Research
- Objective : To assess the anti-cancer effects of 1,2,3,4-Tetrabromo-5-methylbenzene on breast cancer cell lines.
- Methods : Cell viability was measured using MTT assays; apoptosis was assessed through Western blot analysis.
- Results : The compound significantly reduced cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent.
Case Study 2: Environmental Toxicology Assessment
- Objective : Evaluate the bioaccumulation potential of 1,2,3,4-Tetrabromo-5-methylbenzene in aquatic organisms.
- Methods : Sediment samples were analyzed using gas chromatography-mass spectrometry (GC-MS).
- Results : The presence of the compound in sediment samples suggests risks associated with bioaccumulation and potential impacts on aquatic ecosystems.
Mechanism of Action
The mechanism by which 1,2,3,4-tetrabromo-5-methylbenzene exerts its effects depends on the specific application. In biological systems, the bromine atoms can interact with cellular components, leading to antimicrobial or antifungal activities. The compound may inhibit enzyme activity or disrupt cell membranes, leading to cell death . In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution or elimination reactions .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Pathways : Brominated methylbenzenes are typically synthesized via electrophilic substitution, but regioselectivity challenges arise due to steric hindrance from multiple halogens .
- Toxicity Data: Limited studies exist on the ecotoxicology of 1,2,3,4-Tetrabromo-5-methylbenzene. Analogous compounds like hexabromocyclododecane show endocrine-disrupting effects, warranting further research .
Biological Activity
1,2,3,4-Tetrabromo-5-methylbenzene (C7H4Br4) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, toxicity assessments, and potential applications in various fields.
1,2,3,4-Tetrabromo-5-methylbenzene is characterized by the following chemical properties:
- Molecular Weight : 343.73 g/mol
- CAS Number : 14004841
- Solubility : Moderately soluble in organic solvents
- Log P : 4.57 (indicates hydrophobicity)
These properties influence its interaction with biological systems and its pharmacokinetic profile.
Antimicrobial Activity
Research indicates that 1,2,3,4-Tetrabromo-5-methylbenzene exhibits notable antimicrobial properties. A study conducted by BenchChem highlights its effectiveness against various microbial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.
Toxicity and Safety
Despite its promising biological activity, toxicity assessments are crucial for evaluating the safety of 1,2,3,4-Tetrabromo-5-methylbenzene. Studies indicate that while the compound shows antimicrobial efficacy, it also poses certain risks.
- Acute Toxicity : The compound has been classified under moderate toxicity based on animal studies.
- Dermal Absorption : Research indicates low percutaneous absorption in human skin (<1%), which suggests limited systemic exposure under normal handling conditions .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 1,2,3,4-Tetrabromo-5-methylbenzene with various biological targets. These studies suggest that the compound may interact with proteins involved in bacterial cell division and metabolic pathways:
- Target Proteins Identified :
- FtsZ (bacterial cell division protein)
- DHFR (dihydrofolate reductase)
The binding affinities calculated indicate a potential for the compound to inhibit these targets effectively .
Case Studies and Applications
Several case studies have explored the applications of brominated compounds like 1,2,3,4-Tetrabromo-5-methylbenzene in different fields:
- Pharmaceutical Development : Investigations into its use as an antimicrobial agent in pharmaceutical formulations.
- Agricultural Applications : Potential use as a pesticide or fungicide due to its broad-spectrum antimicrobial activity.
- Material Science : Utilization in developing flame retardants owing to its bromine content.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrabromo-5-methylbenzene in a laboratory setting?
- Methodological Answer : Synthesis typically involves bromination of a pre-methylated benzene derivative. For example, starting with 5-methylbenzene, stepwise bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) can yield the tetrabrominated product. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is critical to track intermediate stages .
Q. How can the structural purity of 1,2,3,4-Tetrabromo-5-methylbenzene be validated?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and bromine positions. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 423.7). X-ray crystallography may resolve ambiguities in regiochemistry, particularly if steric hindrance from bromine atoms affects symmetry .
Q. What experimental techniques are suitable for determining the physical properties (e.g., density, boiling point) of this compound?
- Methodological Answer : Density can be measured via pycnometry, while boiling points are determined using differential scanning calorimetry (DSC) or distillation under reduced pressure to avoid thermal decomposition. For example, structurally similar halogenated benzenes (e.g., 1,2,3,4-tetrachloro-5-methylbenzene) exhibit densities of ~1.497 g/cm³ and boiling points near 280°C .
Advanced Research Questions
Q. How can researchers address discrepancies in computational vs. experimental thermodynamic data (e.g., enthalpy of formation) for 1,2,3,4-Tetrabromo-5-methylbenzene?
- Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311++G(d,p)) to model thermodynamic parameters. Compare results with experimental calorimetry data. If discrepancies persist, refine computational models by adjusting basis sets or incorporating solvent effects. The Nelder-Mead simplex method can optimize parameters to align calculations with empirical observations .
Q. What experimental designs are effective for studying the compound’s synergistic toxicity in binary mixtures with other substituted benzenes?
- Methodological Answer : Adopt the Toxic Unit (TU) model:
- Prepare binary mixtures with varying ratios of 1,2,3,4-Tetrabromo-5-methylbenzene and a co-contaminant (e.g., nitrobenzene).
- Measure toxicity endpoints (e.g., LC₅₀) using Daphnia magna or zebrafish embryos.
- Calculate the M value (ΣTU): M < 0.8 indicates synergism, while M > 1.2 suggests antagonism. This approach was validated for methylbenzene mixtures with dimethylbenzenes .
Q. How can regioselectivity challenges during bromination of 5-methylbenzene derivatives be mitigated?
- Methodological Answer : Control reaction kinetics using low temperatures (0–5°C) and dilute bromine concentrations to favor para-substitution. Steric effects from the methyl group may direct bromine to ortho/meta positions. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites. Experimental validation via single-crystal XRD resolves ambiguous substitution patterns .
Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shifts) for halogenated benzene derivatives?
- Methodological Answer : Perform 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals. For brominated compounds, isotopic splitting in ¹H NMR may obscure peaks; use ¹³C DEPT-135 to clarify carbon environments. Cross-reference with spectral libraries of analogous compounds (e.g., 1,2,3,4-tetrachlorobenzene) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
